molecular formula C14H15NO2 B14490001 4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one CAS No. 65292-83-3

4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B14490001
CAS No.: 65292-83-3
M. Wt: 229.27 g/mol
InChI Key: SGQVOAXWUXYHHA-UHFFFAOYSA-N
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Description

4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxyquinoline with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with various substituents.

Scientific Research Applications

4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused pyranoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65292-83-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4,9-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C14H15NO2/c1-9-6-14(16)17-13-8-12-10(7-11(9)13)4-3-5-15(12)2/h6-8H,3-5H2,1-2H3

InChI Key

SGQVOAXWUXYHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCN(C3=C2)C

Origin of Product

United States

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